Bisphenol AF

Catalog No.
S575080
CAS No.
1478-61-1
M.F
C15H10F6O2
M. Wt
336.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol AF

CAS Number

1478-61-1

Product Name

Bisphenol AF

IUPAC Name

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol

Molecular Formula

C15H10F6O2

Molecular Weight

336.23 g/mol

InChI

InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H

InChI Key

ZFVMWEVVKGLCIJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O

solubility

Solubility in water: Negligible

Synonyms

4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisphenol; 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]di-phenol; 4,4’-[Trifluoro-1-(trifluoromethyl)ethylidene]diphenol; 1,1,1,3,3,3-Hexafluoro-2,2-bis(4-hydroxyphenyl)propane; 2,2-(4-Hydro

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O

The exact mass of the compound Bisphenol AF is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: negligible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152522. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of bisphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bisphenol AF (BPAF, CAS 1478-61-1) is a highly fluorinated analog of Bisphenol A, characterized by the replacement of central methyl groups with bulky, strongly electron-withdrawing trifluoromethyl (-CF3) groups. In industrial procurement, BPAF is primarily sourced as a high-performance crosslinking agent (polyol curative) for fluoroelastomers (FKM) and as a specialty monomer for advanced polyimides, polycarbonates, and epoxy resins . The incorporation of the hexafluoroisopropylidene linkage fundamentally alters the molecule's physical profile, imparting high thermal stability, oxidative resistance, and a significantly reduced dielectric constant compared to non-fluorinated bisphenols [1]. Consequently, BPAF is selected over standard bisphenols when manufacturing environments or downstream applications demand stringent thermal survival, low-k dielectric performance for high-frequency electronics, or measurable compression set resistance in harsh sealing applications.

Attempting to substitute BPAF with generic Bisphenol A (BPA) or alternative fluoroelastomer curatives results in measurable performance failures in high-stress applications. In electronic packaging, standard BPA-based epoxies exhibit high polarizability, leading to elevated dielectric constants (Dk > 3.4) that cause unacceptable signal loss in high-frequency transmission, whereas BPAF's -CF3 groups actively suppress phonon scattering and polarization [1]. In fluoroelastomer compounding, replacing the BPAF polyol cure system with traditional diamine curatives severely compromises the compression set of the vulcanizate at temperatures above 200°C [2]. Diamine cures are prone to scorch during processing and fail to maintain long-term sealing force in hot aliphatic hydrocarbons, making BPAF the required choice for high-temperature O-rings and gaskets.

Lower Compression Set in Fluoroelastomer (FKM) Vulcanization

In the vulcanization of FKM, the choice of curative dictates the high-temperature mechanical retention of the final seal. Compared to traditional diamine vulcanization systems, the BPAF polyol cure system creates highly stable crosslinks that drastically reduce the compression set of the rubber when exposed to continuous 200°C–250°C heat [1]. Furthermore, BPAF provides significantly higher scorch resistance during the compounding and molding phases, reducing premature curing defects and material waste.

Evidence DimensionCompression set and processing scorch safety
Target Compound DataBPAF (Polyol) Cure System
Comparator Or BaselineDiamine Cure System
Quantified DifferenceBPAF maintains seal retention and minimizes compression set at 200°C–300°C, outperforming diamine systems which degrade under identical thermal loads.
ConditionsFKM vulcanization and high-temperature aging (200°C+)

Critical for procuring curatives for automotive and aerospace O-rings where long-term high-temperature seal failure is catastrophic.

Ultralow Dielectric Constant for High-Frequency Packaging

The bulky, low-polarizability trifluoromethyl groups in BPAF significantly reduce the dielectric constant (ε) and dielectric loss tangent (tan δ) of cured resins. When comparing liquid crystalline epoxy cured with BPAF against commercial Bisphenol A-type epoxy (E-51) cured with 4,4′-diaminodiphenylmethane (DDM), the BPAF-cured system demonstrated a dielectric constant reduction from 3.44 to 2.75 at 10^6 Hz [1]. At high frequencies (10 GHz), the ε of the BPAF system remained highly stable at 2.72, with tan δ decreasing to 0.015, outperforming the BPA baseline.

Evidence DimensionDielectric constant (ε) and loss tangent (tan δ)
Target Compound Dataε = 2.75; tan δ = 0.015 (BPAF-cured epoxy)
Comparator Or Baselineε = 3.44; tan δ = 0.035 (BPA-type E-51 epoxy)
Quantified Differenceε reduced by ~20%; tan δ reduced by over 50% at high frequencies.
Conditions10^6 Hz and 10 GHz high-frequency testing.

Enables the procurement of BPAF for 5G and advanced microelectronic substrates where signal transmission speed and minimal loss are required.

Elevated Thermal Degradation Thresholds in Polymer Matrices

The high bond energy of the C-F bonds in BPAF requires significantly higher temperatures to break compared to the C-H bonds in standard bisphenols. Thermogravimetric analysis of BPAF-cured epoxy networks reveals that maximum weight loss occurs between 380°C and 450°C, whereas standard BPA-type epoxies (E-51) cured with DDM experience maximum degradation at much lower temperatures (350°C–400°C) [1]. This structural rigidity also translates to higher glass transition temperatures (Tg) in BPAF-derived polycarbonates and polyimides.

Evidence DimensionMaximum thermal weight loss temperature
Target Compound Data380°C–450°C (BPAF-cured networks)
Comparator Or Baseline350°C–400°C (BPA-type networks)
Quantified DifferenceDegradation threshold increased by 30°C to 50°C.
ConditionsThermogravimetric analysis (TGA) under controlled heating.

Justifies the higher cost of BPAF when manufacturing composites or coatings exposed to extreme thermal environments.

Enhanced Fractional Free Volume for Gas Separation Membranes

In the synthesis of gas separation membranes, incorporating BPAF instead of 4,4′-biphenol or standard BPA dramatically alters the polymer's fractional free volume. The steric hindrance of the -CF3 groups prevents tight chain packing, which significantly increases gas permeability without a severe penalty to selectivity. Membranes synthesized with BPAF demonstrated improved gas transport properties across all tested gases (He, H2, O2, N2, CO2, CH4) compared to their non-fluorinated biphenol counterparts, achieving an optimized selectivity-permeability balance[1].

Evidence DimensionGas permeability (Barrer) and fractional free volume
Target Compound DataBPAF-based semiladder polymer membranes
Comparator Or Baseline4,4′-biphenol or BPA-based membranes
Quantified DifferenceSignificantly higher permeability coefficients across all standard gases due to increased free volume.
ConditionsPure gas permeation testing at standard temperature and pressure.

Critical for material engineers procuring monomers for high-throughput industrial gas purification and carbon capture membranes.

High-Temperature Fluoroelastomer (FKM) Sealing Components

Based on its measured ability to lower compression set and improve scorch resistance, BPAF is the required curative for manufacturing O-rings, gaskets, and fuel line seals used in aerospace and automotive engines that operate continuously above 200°C [1].

Low-k Dielectric Substrates for 5G Telecommunications

Driven by its ability to lower the dielectric constant to ~2.75 and reduce signal loss, BPAF is procured as a monomer or curing agent for copper-clad laminates (CCL) and printed circuit boards (PCBs) in high-frequency electronic packaging [2].

High-Throughput Gas Separation Membranes

Leveraging the increased fractional free volume provided by its bulky -CF3 groups, BPAF is utilized to synthesize advanced polyimide and semiladder polymer membranes for industrial gas purification and carbon capture [3].

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

Color/Form

White to light gray powde

XLogP3

4.5

Boiling Point

400 °C[NTP; Chemical Information Profile for Bisphenol AF

Density

1.447 gm/cu cm[NTP; Chemical Information Profile for Bisphenol AF

LogP

log Kow = 4.47 (est)

Melting Point

162.0 °C
159- 162 °C

UNII

OH7IX8A37J

GHS Hazard Statements

Aggregated GHS information provided by 210 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 210 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 158 of 210 companies with hazard statement code(s):;
H315 (84.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (14.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (14.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (12.66%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (14.56%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (51.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (65.82%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Endocrine Disruptors

Mechanism of Action

Endocrine-disrupting chemicals (EDCs) are widely found in the environment. Estrogen-like activity is attributed to EDCs, such as bisphenol A (BPA), bisphenol AF (BPAF), and zearalenone (Zea), but mechanisms of action and diversity of effects are poorly understood. /The researchers/ used in vitro models to evaluate the mechanistic actions of BPA, BPAF, and Zea on estrogen receptor (ER) alpha and ERbeta. /The researchers/ used three human cell lines (Ishikawa, HeLa, and HepG2) representing three cell types to evaluate the estrogen promoter activity of BPA, BPAF, and Zea on ERalpha and ERbeta. Ishikawa/ERa stable cells were used to determine changes in estrogen response element (ERE)-mediated target gene expression or rapid action-mediated effects. The three EDCs showed strong estrogenic activity as agonists for ERalpha in a dose-dependent manner. At lower concentrations, BPA acted as an antagonist for ERalpha in Ishikawa cells and BPAF acted as an antagonist for ERbeta in HeLa cells, whereas Zea was only a partial antagonist for ERalpha. ERE-mediated activation by BPA and BPAF was via the AF-2 function of ERalpha, but Zea activated via both the AF-1 and AF-2 functions. Endogenous ERalpha target genes and rapid signaling via the p44/42 MAPK pathway were activated by BPA, BPAF, and Zea. BPA and BPAF can function as EDCs by acting as cell type-specific agonists (= 10 nM) or antagonists (= 10 nM) for ERalpha and ERbeta. Zea had strong estrogenic activity and activated both the AF-1 and AF-2 functions of ERalpha. In addition, all three compounds induced the rapid action-mediated response for ERalpha.
/The researchers/ report that the mechanisms by which biphenol A (BPA) and two congeners, bisphenol AF and bisphenol C (BPC), bind to and activate estrogen receptors (ER) alpha and beta differ from that used by 17beta-estradiol. /The researchers/ show that bisphenols act as partial agonists of ERs by activating the N-terminal activation function 1 regardless of their effect on the C-terminal activation function 2, which ranges from weak agonism (with BPA) to antagonism (with BPC). Crystallographic analysis of the interaction between bisphenols and ERs reveals two discrete binding modes, reflecting the different activities of compounds on ERs. BPA and 17beta-estradiol bind to ERs in a similar fashion, whereas, with a phenol ring pointing toward the activation helix H12, the orientation of BPC accounts for the marked antagonist character of this compound. Based on structural data, we developed a protocol for in silico evaluation of the interaction between bisphenols and ERs or other members of the nuclear hormone receptor family, such as estrogen-related receptor gamma and androgen receptor, which are two known main targets of bisphenols. ...

Vapor Pressure

5.4X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Impurities in Commercial Products: o,p-monoadducts, o,p-bisphenol AF, bis-hexafluoroacetone, trimer, phenol, hydrofluoric acid, and water (technical grade); fluoride, color (APHA), methanol insolubles (at 105 °C), phenol, and water.

Other CAS

1478-61-1

Wikipedia

Bisphenol AF

Methods of Manufacturing

Produced from hexafluoropropanone-2 and phenol as the starting materials. In general, fluorinated bisphenols can be made from the reaction of a phenol and a fluorinated precursor consisting of a fluorinated aldehyde or a fluorinated ketone in the presence of an organic sulfonic acid catalyst.

General Manufacturing Information

Custom compounding of purchased resin
Plastic material and resin manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-: ACTIVE

Clinical Laboratory Methods

In this study, a simple and universal analytical method was developed for the determination of trace BPAF in various tissues and excreta of rats after they were orally dosed. The samples were hydrolyzed with glucuronidase/arylsulfatase followed by ultrasonic extraction with acetonitrile. The crude extract was purified with a mixed-mode anion exchange (Oasis MAX) solid-phase extraction (SPE) cartridge. Separation and quantification was then conducted by ultra-high-pressure liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) in negative ionization mode. The recoveries at three fortification levels in different biological samples were from 71.0% to 102.3% with relative standard deviations no more than 13.2% (n=6). The quantification limits of the method were from 0.5 ug/kg to 3 ug/kg depending on the matrix. This method was successfully applied to the determination of BPAF in tissues, serum, urine and feces of orally dosed rats.

Interactions

Exposure to xenoestrogens occurs against a backdrop to physiological levels of endogenous estrogens. Endogenous estrogen levels vary from low levels in early childhood to high levels during pregnancy and in young women. However, few studies have addressed how xenoestrogens interact with endogenous estrogens. The current study was designed to characterize the individual dose-response curves of estradiol-17beta (E(2)), bisphenol A (BPA), tetrabromo-bisphenol A (TBBPA), and bisphenol AF (BPAF, 4,4'-hexafluoroisopropylidene diphenol) on estrogen-dependent luciferase expression in T47D-KBluc cells and to determine how binary (8 x 8 factorial) and ternary (4 x 4 x 4 factorial) mixtures of an endogenous estrogen (E(2)) interact with BPA and/or BPAF. Log EC(50) and hillslope values with SEs, respectively, for individual compounds were as follows: E(2), -12.10M +/- 0.06071, 0.7702 +/- 0.1739; BPA, -6.679M +/- 0.08505, 1.194 +/- 0.2137; and BPAF, -7.648M +/- 0.05527, 1.273 +/- 0.1739. TBBPA was not evaluated in mixture studies because of its minimally estrogenic response at 3 x10(-5)M and elicited cytotoxicity at higher concentrations. Both the binary mixtures of E(2) with BPA and BPAF and the ternary mixture of E(2), BPA, and BPAF behaved in an additive manner. For binary mixtures, as E(2) concentration increased, higher concentrations of BPA and BPAF were necessary to induce a significant increase in the estrogenic response. Understanding the behavior of mixture interactions of xenoestrogens, like BPA and BPAF, with endogenous estrogens will allow a better assessment of the potential risk associated with exposure to these chemicals, individually or as mixtures.
The estrogenic activities of BPA, BPAF, BPAP, BPF were tested based on recombinant gene yeast assay. Six mixtures were designed based on the result of the test,each of which had an equitoxic ratio ray (EC10 or EC50). The EC50 values are 6.81 x 10(-6) mol x L(-1), 7.44 x 10(-7) mol x L(-1), 1.43 x 10(-5) mol x L(-1), 7.52 x 10(-6) mol x L(-1) for BPA, BPAF, BPAP and BPF respectively,which reveals that the estrogenic activities order among the four bisphenols was BPAF> BPA> BPF> BPAP. The experiment shows that when BPA mixes with BPAF, BPAP and BPF in different ratios individually, different combination effects are produced. It reveals that the combined ratios of the components may affect the combined effect. The dose addition model and the independent action model are used to identify the combined effect. They are testified to be more intuitionistic and more comprehensive than other joint effect indices.

Dates

Last modified: 08-15-2023

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